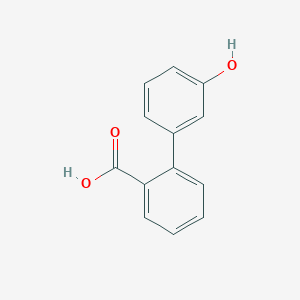

2-(3-hydroxyphenyl)benzoic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKAGDRSOLWVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374730 | |

| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92379-10-7 | |

| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92379-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 3 Hydroxyphenyl Benzoic Acid

Established Synthetic Routes for Substituted Benzoic Acid Architectures

The construction of the biaryl scaffold inherent to 2-(3-hydroxyphenyl)benzoic acid relies on the formation of a carbon-carbon bond between two phenyl rings. Two of the most powerful and widely adopted methods for achieving this transformation are the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. libretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov For the synthesis of a 2-aryl benzoic acid structure, this could involve the coupling of a 2-halobenzoic acid derivative with a corresponding arylboronic acid. The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Key features of the Suzuki-Miyaura coupling include its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of boronic acids. nih.gov The choice of catalyst, ligands (often phosphine-based), base, and solvent system is crucial for optimizing the reaction yield and can be tailored to the specific substrates. libretexts.orgnih.gov For instance, the synthesis of hydroxybiaryl ketones via a carbonylative Suzuki-Miyaura coupling has been reported, highlighting the method's versatility in creating complex functionalized biaryls. colab.wsresearchgate.net A one-step synthesis of dibenzopyranones, which are structurally related lactones, has been efficiently achieved through a tandem Suzuki-Miyaura cross-coupling followed by lactonization. nih.gov

Ullmann Reaction:

The Ullmann reaction, one of the earliest transition metal-catalyzed cross-coupling reactions, traditionally involves the copper-promoted coupling of two aryl halides to form a symmetric biaryl. wikipedia.orgorganic-chemistry.org The "Ullmann-type" or Ullmann condensation refers to the copper-catalyzed reaction between an aryl halide and a nucleophile, such as an alcohol, amine, or thiol, to form aryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.orgmdpi.com

Classic Ullmann conditions often require high temperatures (frequently over 200°C) and stoichiometric amounts of copper, sometimes in the form of a copper-bronze alloy. wikipedia.orgwikipedia.org These harsh conditions can limit the substrate scope, particularly for molecules with sensitive functional groups. However, significant advancements have been made, including the development of soluble copper catalysts supported by ligands like diamines, which allow the reaction to proceed under milder conditions. wikipedia.org Modern variations have also expanded the reaction's utility, and it remains a valuable tool for the synthesis of biaryl compounds. The mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with the second aryl halide. organic-chemistry.org

Targeted Chemical Modifications and Analog Generation for this compound Derivatives

The functional groups of this compound—the carboxylic acid and the phenolic hydroxyl group—provide reactive handles for a variety of chemical modifications to generate a library of analogs. These modifications can be used to explore structure-activity relationships in drug discovery or to tune the physicochemical properties of the molecule for materials science applications.

Modification of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into a range of functional groups.

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can produce a diverse set of esters.

Amidation: Coupling with primary or secondary amines using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can yield a wide array of amides. The synthesis of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid is an example of forming an amide linkage on a benzoic acid core. chemicalbook.comchemicalbook.com

Modification of the Phenolic Hydroxyl Group:

The hydroxyl group can be modified through several common reactions.

Etherification: The Williamson ether synthesis, involving deprotonation of the phenol (B47542) with a base followed by reaction with an alkyl halide, can be used to introduce various alkyl or aryl groups. The synthesis of 3-alkoxy methyl benzoate (B1203000) derivatives from 3-hydroxy methyl benzoate demonstrates this strategy. rasayanjournal.co.in

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base can form phenyl esters.

A study on the synthesis of derivatives of 3-hydroxyphenyl benzoate illustrates a common derivatization strategy where the phenolic hydroxyl group is alkylated. researchgate.net Furthermore, electrophilic aromatic substitution on either of the phenyl rings could introduce additional substituents, such as nitro or halogen groups, which can then be further manipulated. For example, the nitration of a benzoic acid derivative followed by reduction can introduce an amino group, which serves as a handle for further functionalization.

Green Chemistry Approaches in Benzoic Acid Derivative Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles are increasingly being applied to the synthesis of benzoic acid derivatives and other fine chemicals.

Key green chemistry strategies applicable to the synthesis of compounds like this compound include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. A major focus of green chemistry is the replacement of these with more sustainable alternatives. Water is considered a universal green solvent, and ligand-free Pd/C-catalyzed coupling reactions have been successfully performed in water. researchgate.net

Catalyst Efficiency and Recyclability: Transition metal catalysts like palladium and copper are expensive and can be toxic. Developing highly efficient catalysts that can be used at low loadings is a key goal. Furthermore, immobilizing these catalysts on solid supports, such as in the form of copper nanoparticles on reduced graphene oxide (Cu NPs/RGO/Fe3O4), allows for easy separation from the reaction mixture and recycling, reducing waste and cost. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions are generally atom-economical.

Energy Efficiency: Conducting reactions at milder temperatures and pressures reduces energy consumption. Modern catalyst systems for Ullmann and Suzuki couplings have enabled reactions to proceed under significantly less harsh conditions than their traditional counterparts. nih.govmdpi.com

Use of Renewable Feedstocks: While not directly applicable to the specific biaryl coupling, there is a broader movement to produce aromatic compounds, including benzoic acid, from renewable biomass sources instead of petroleum-based feedstocks.

Elucidation of Biological Activities and Molecular Mechanisms of 2 3 Hydroxyphenyl Benzoic Acid and Its Analogs

Investigations into Anti-inflammatory Potentials

Derivatives of 2-(3-hydroxyphenyl)benzoic acid have demonstrated significant anti-inflammatory properties. These effects are largely attributed to their ability to modulate key cellular signaling pathways and inhibit the release of inflammatory mediators.

Research has shown that analogs of this compound can effectively suppress inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. For instance, a synthetic analog, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, was found to inhibit the activation of MAPK, which in turn suppressed the activation of NF-κB and activator protein-1 (AP-1), two critical transcription factors in cancer progression. chemicalbook.com This inhibitory action on the MAPK/NF-κB and MAPK/AP-1 pathways highlights the compound's potential in controlling inflammation-related cellular processes. chemicalbook.com

Similarly, other related compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. researchgate.netnih.gov The phosphorylation of MAPKs activates the transcription factor AP-1, leading to the expression of pro-inflammatory genes. nih.gov Flavonols, for example, have been observed to significantly inhibit the phosphorylation of JNK, ERK, p38, and MEK in lipopolysaccharide (LPS)-induced RAW264.7 cells, indicating that the inhibition of the MAPK pathway is a key mechanism in their anti-inflammatory action. nih.gov Furthermore, the suppression of the NF-κB pathway is believed to be at least partially due to the inhibition of MAPK. nih.gov

The table below summarizes the effects of some analogs on these signaling pathways.

| Compound/Analog | Pathway(s) Inhibited | Key Findings |

| 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid | MAPK/NF-κB, MAPK/AP-1 | Suppressed activation of NF-κB and AP-1 in breast cancer cells. chemicalbook.com |

| Oleuropein | NF-κB/MAPK | Exerted anti-inflammatory effects by suppressing TLR4 dimerization. |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | NF-κB, MAPK | Inhibited LPS-induced activation of NF-κB and MAPK in RAW 264.7 cells. nih.gov |

| Flavonols (Fisetin, Quercetin, Myricetin) | MAPK, NF-κB | Inhibited phosphorylation of JNK, ERK, p38, and MEK. nih.gov |

A significant aspect of the anti-inflammatory potential of these compounds lies in their ability to inhibit the release of inflammatory mediators. For example, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid has been shown to inhibit mast cell degranulation and reduce the secretion of pro-inflammatory cytokines, making it a candidate for treating inflammatory skin conditions. chemicalbook.com

Another analog, ortho-vanillic acid (2-hydroxy-3-methoxybenzoic acid), has been studied for its anti-allergic inflammatory effects. It was found to dose-dependently inhibit the degranulation of mast cells by reducing intracellular free calcium levels and suppressing the expression of pro-inflammatory cytokines TNF-α and IL-4. nih.govnih.gov This suppression of mast cell-mediated allergic inflammatory responses is achieved by blocking the signaling pathways downstream of the high-affinity IgE receptor (FcεRI). nih.govnih.gov

The table below details the inhibitory effects of some analogs on inflammatory mediators.

| Compound/Analog | Mediator(s)/Enzyme(s) Inhibited | Key Findings |

| 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid | Mast cell degranulation, Pro-inflammatory cytokines | Reduced secretion of pro-inflammatory cytokines. chemicalbook.com |

| ortho-vanillic acid (2-hydroxy-3-methoxybenzoic acid) | Mast cell degranulation, TNF-α, IL-4 | Inhibited degranulation by decreasing intracellular calcium. nih.govnih.gov |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | Nitric oxide (NO), Prostaglandin (B15479496) E2 (PGE2), iNOS, COX-2 | Significantly inhibited the production of NO and PGE2. nih.gov |

Assessment of Antioxidant Properties and Oxidative Stress Modulation

Benzoic acid derivatives are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress, a factor implicated in numerous diseases. researchgate.net

The antioxidant activity of phenolic compounds, including derivatives of this compound, is often attributed to their ability to scavenge free radicals. Theoretical studies suggest that the hydrogen atom transfer (HAT) mechanism is a likely pathway for their antioxidant activity. physchemres.org The number and position of hydroxyl groups on the phenolic ring are critical factors determining the radical scavenging efficiency. nih.govnih.gov For instance, the presence of ortho-dihydroxy groups generally enhances antioxidant activity. nih.gov

Studies on various hydroxybenzoic acid derivatives have shown their effectiveness in scavenging radicals like the superoxide (B77818) radical. ffhdj.com The antioxidant properties of these compounds are often concentration-dependent. ffhdj.com For example, propyl gallate has been identified as a highly potent scavenger of hydroxyl radicals. nih.gov

The table below presents the radical scavenging activity of some related compounds.

| Compound/Derivative | Radical Scavenged | Method/Key Finding |

| Hydroxyphenols | Free radicals | Hydrogen Atom Transfer (HAT) is a probable mechanism. physchemres.org |

| Pycnogenol | Superoxide radical | Activity is concentration and pH-dependent. ffhdj.com |

| Propyl gallate | Hydroxyl radical | More efficient than alpha-tocopherol (B171835) or mannitol. nih.gov |

| 2-(hydroxyphenyl)benzothiazole derivatives | DPPH, ABTS | Activity depends on the number and position of phenolic hydroxyl groups. bas.bg |

In addition to scavenging existing radicals, analogs of this compound can also inhibit the production of reactive oxygen species (ROS). For example, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid has been found to inhibit the production of ROS, which is a key factor in the aging process. chemicalbook.com Similarly, N-(4-hydroxyphenyl)-retinamide has been shown to increase intracellular ROS generation, which is linked to its inhibitory effect on viral entry. nih.gov

The generation of ROS can be influenced by various factors. For instance, in the presence of biochar and simulated solar light, benzoic acid degradation was linked to the production of hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov Phenolic hydroxyl groups on biochar were found to facilitate the production of •OH. nih.gov

The table below summarizes the impact of some compounds on ROS production.

| Compound/Analog | Effect on ROS Production | Context/Key Finding |

| 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid | Inhibition | Suppresses a key factor in the aging process. chemicalbook.com |

| N-(4-hydroxyphenyl)-retinamide | Induction | Increased intracellular ROS is associated with its antiviral activity. nih.gov |

| Benzoic acid (with biochar) | Degradation linked to ROS production | Photodegradation involves the generation of •OH and ¹O₂. nih.gov |

| Compound 2 (benzimidazothiazolone analog) | Inhibition | Showed scavenging activity on ROS induced by SIN-1. researchgate.net |

Explorations of Antimicrobial and Antibacterial Activities

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. researchgate.netnih.gov Their mechanism of action often involves disrupting the cell homeostasis of bacteria. researchgate.net

Studies have demonstrated the antibacterial activity of various hydroxybenzoic acid derivatives against a range of bacteria, including Escherichia coli. nih.gov The position of the hydroxyl group on the benzoic ring can significantly influence the antibacterial efficacy. nih.gov For instance, attaching a hydroxyl group at the ortho position has been shown to enhance activity against E. coli compared to the parent benzoic acid. nih.gov

The antimicrobial activity of phenolic acids has been tested against various microorganisms, including Gram-positive and Gram-negative bacteria and yeast. dergipark.org.tr For example, 4-hydroxybenzoic acid has been identified as an effective antimicrobial agent. dergipark.org.tr The antibiotic albicidin, which contains a 2-hydroxy-3-methoxybenzoic acid moiety, acts by inhibiting bacterial DNA gyrase. wikipedia.org

The table below provides an overview of the antimicrobial activity of some benzoic acid derivatives.

| Compound/Derivative | Target Microorganism(s) | Key Findings |

| Hydroxybenzoic acid derivatives | Escherichia coli | The position of the hydroxyl group affects antibacterial activity. nih.gov |

| 4-hydroxybenzoic acid | Various bacteria and yeast | Demonstrated significant antimicrobial activity. dergipark.org.tr |

| Albicidin | Bacteria | Inhibits DNA gyrase. wikipedia.org |

| 3-Hydroxy benzoic acid derivatives | Gram-positive and Gram-negative bacteria | Novel ester and hybrid derivatives showed antibacterial activity. rasayanjournal.co.in |

Studies on Anti-Cancer Activities and Cell Biology Interactions

Benzoic acid derivatives have garnered attention for their potential as anti-cancer agents. benthamscience.com The presence of a benzoic acid moiety in various organic molecules has been associated with significant anticancer potential. benthamscience.com

Research has shown that certain benzoic acid derivatives can inhibit the proliferation of cancer cells. For example, 2,3,4-Trihydroxybenzoic acid (2,3,4-THBA) has been demonstrated to dose-dependently inhibit the proliferation of HCT-116 colon and MDA-MB-231 breast cancer cells and significantly decrease colony formation in both cell lines. antiox.org Similarly, hydroxylated biphenyl (B1667301) compounds, which are structurally related to curcumin, have shown potent antiproliferative activity against malignant melanoma cells, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

The anti-invasive properties of these compounds are also a key area of investigation. A synthetic analog of avenanthramides, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, has been found to suppress cell invasion in breast cancer cells. chemicalbook.com

The anticancer effects of benzoic acid derivatives are often mediated through their interaction with various signaling pathways that are crucial for cancer progression. One of the key targets is the family of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. nih.govnih.govimrpress.com

Studies have shown that 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid can suppress the expression of MMP-9 in breast cancer cells. chemicalbook.com This suppression is significant because MMP-9 expression is often associated with advanced stages of carcinoma. nih.gov The promoter of the MMP-9 gene contains binding sites for transcription factors such as AP-1 and NF-κB, which are key regulators of its expression. nih.gov

The mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways are also important targets. mdpi.com For instance, protocatechuic acid (PCA) and gentisic acid (DHB) have been shown to diminish the expression levels of NF-κB p65 and ERK 1/2 in skin tissues. mdpi.com The activation of MAPK pathways, including ERK, JNK, and p38, is known to regulate MMP-9 transcription. nih.gov These activated MAP kinases can increase the expression and activation of c-Fos and c-Jun, which are the primary components of the AP-1 transcription factor. nih.gov

Furthermore, some benzoic acid derivatives can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, leading to cell cycle arrest. antiox.org For example, 2,3,4-THBA has been shown to induce the expression of p21 and p27 in a dose-dependent manner in cancer cells. antiox.org

Table 2: Modulation of Oncogenic Pathways by Benzoic Acid Derivatives

| Compound/Derivative | Target Pathway/Molecule | Effect | Cancer Cell Line | Reference |

| 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid | MMP-9 expression | Suppression | Breast cancer cells | chemicalbook.com |

| Protocatechuic acid (PCA) | NF-κB p65, ERK 1/2 | Diminished expression | Skin tissue | mdpi.com |

| Gentisic acid (DHB) | NF-κB p65, ERK 1/2 | Diminished expression | Skin tissue | mdpi.com |

| 2,3,4-Trihydroxybenzoic acid (2,3,4-THBA) | p21, p27 | Induced expression | HCT-116 colon, MDA-MB-231 breast | antiox.org |

This table provides a summary of the effects of specific benzoic acid derivatives on key oncogenic pathways as reported in the cited literature.

Other Emerging Biological Activities (e.g., wound healing, enzyme inhibition)

Beyond their antimicrobial and anticancer properties, this compound and its analogs exhibit a range of other biological activities that are of therapeutic interest.

One notable emerging activity is in the realm of wound healing . A synthetic compound, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, has been shown to promote wound healing by facilitating cell proliferation and collagen synthesis. chemicalbook.com Similarly, benzoic acid itself, derived from an endophytic fungus, has been identified as a promising candidate for wound healing, particularly in combating multidrug-resistant pathogens in burn wound infections. nih.gov

Enzyme inhibition is another significant biological activity of these compounds. nih.gov Derivatives of 3,4,5-Trihydroxy benzoic acid have been found to be potent inhibitors of urease, a nickel-containing metalloenzyme. researchgate.net This is particularly relevant as urease-producing bacteria can have detrimental effects on human health, contributing to conditions like peptic ulcers and urinary tract infections. researchgate.net Furthermore, protocatechuic acid (PCA) and gentisic acid (DHB) have demonstrated the ability to inhibit the activity of key enzyme components in jellyfish venom, such as MMPs and phospholipase A2 (PLA2), suggesting their potential in mitigating toxin-induced skin damage. mdpi.com

Structure Activity Relationship Sar Studies of 2 3 Hydroxyphenyl Benzoic Acid Derivatives

Positional Isomerism and Substituent Effects on Biological Efficacy

The spatial arrangement of functional groups on the aromatic rings of 2-(3-hydroxyphenyl)benzoic acid derivatives plays a pivotal role in their biological activity. The concept of positional isomerism, which deals with compounds having the same molecular formula but differing in the position of substituents on a parent structure, is a cornerstone of SAR studies for this class of molecules.

The antibacterial activity of hydroxybenzoic acid derivatives, for example, is significantly influenced by the position of the hydroxyl (-OH) group on the benzoic acid ring. nih.govnih.gov Studies comparing the antibacterial effects of different hydroxybenzoic acid isomers against Escherichia coli have revealed that the placement of the hydroxyl group at the ortho (2-hydroxy) position results in a more potent bactericidal effect compared to meta (3-hydroxy) or para (4-hydroxy) isomers. nih.gov Specifically, 2-hydroxybenzoic acid was found to kill bacterial cells more rapidly than its other positional isomers. nih.gov

Substituent effects, which describe how different functional groups at various positions impact the molecule's properties, are also a critical aspect of SAR. The introduction of various substituents on either the phenyl or the benzoic acid ring of the core structure can modulate biological efficacy. For instance, in the context of antioxidant activity, the degree and position of hydroxylation are paramount. nih.gov The presence of multiple hydroxyl groups, particularly in an ortho or para arrangement, can enhance radical scavenging activity. nih.gov This is attributed to the stabilization of the resulting phenoxyl radical through hydrogen bonding or resonance.

The nature of the substituent also matters. For example, replacing a hydroxyl group with a methoxy (B1213986) (-OCH3) group can alter the compound's lipophilicity and electronic properties, thereby affecting its ability to cross cell membranes and interact with its target. In some studies on phenolic acids, methoxyl-substituted derivatives have shown a greater ability to limit bacterial biofilm formation compared to their hydroxyl counterparts. nih.gov

The following table summarizes the effect of hydroxyl group position on the antibacterial activity of benzoic acid derivatives, which can provide insights into the SAR of this compound analogs.

| Compound | Hydroxyl Group Position | Relative Antibacterial Efficacy |

| 2-hydroxybenzoic acid | Ortho | High |

| 3-hydroxybenzoic acid | Meta | Moderate to Low |

| 4-hydroxybenzoic acid | Para | Moderate to Low |

This table is illustrative and based on general findings for hydroxybenzoic acid derivatives.

Influence of Carboxylic Acid Moiety and Hydroxyl Group Orientation on Target Binding

The carboxylic acid (-COOH) and hydroxyl (-OH) groups are fundamental to the biological activity of this compound and its derivatives. These functional groups are often directly involved in interactions with biological targets, such as enzymes or receptors, through various non-covalent forces.

The carboxylic acid moiety, being acidic, is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negative charge allows it to form strong ionic interactions or salt bridges with positively charged amino acid residues (e.g., lysine, arginine) in the binding site of a protein. Furthermore, the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. The presence and orientation of this group are often critical for anchoring the molecule to its target.

The hydroxyl group is also a key player in target binding, primarily through its ability to act as both a hydrogen bond donor and acceptor. researchgate.net The orientation of the hydroxyl group is crucial; a slight change in its position can lead to a significant loss of activity if it disrupts a critical hydrogen bond with the target. For example, in studies of 3-hydroxyflavones, the hydroxyl group is essential for their photochemical properties, and its modification alters these activities. acs.org The ability of the hydroxyl group to participate in these interactions is often modulated by the electronic environment created by other substituents on the aromatic ring.

In many biologically active phenolic compounds, the interplay between a hydroxyl group and another nearby functional group, such as a carbonyl or another hydroxyl group, can lead to enhanced binding affinity through chelation of metal ions or the formation of a stable intramolecular hydrogen bond, which can pre-organize the molecule for optimal interaction with its target. nih.gov The relative orientation of the carboxylic acid and hydroxyl groups in this compound derivatives is therefore a critical factor that dictates their biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in molecular features affect activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives. derpharmachemica.com

The development of a QSAR model for this compound derivatives would typically involve several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled. Then, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the molecule's lipophilicity (e.g., logP).

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity. derpharmachemica.com

For example, a hypothetical QSAR model for a series of this compound derivatives might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined by the regression analysis.

Such models can reveal which molecular properties are most important for activity. For instance, a QSAR study on p-hydroxy benzoic acid derivatives found that their antimicrobial activity was governed by a combination of molecular connectivity indices and shape descriptors. nih.gov These insights can then be used to virtually screen new derivatives and prioritize the synthesis of those with the highest predicted activity, accelerating the drug discovery process.

The table below illustrates the types of descriptors that might be used in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Property Described |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity |

| Topological | Wiener Index | Molecular branching and connectivity |

Sophisticated Analytical Methodologies for Research on 2 3 Hydroxyphenyl Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 2-(3-hydroxyphenyl)benzoic acid from complex mixtures and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of benzoic acid derivatives. sigmaaldrich.comthermofisher.com These methods offer high resolution and sensitivity for the separation and quantification of these compounds.

A typical HPLC method for analyzing benzoic acid derivatives would employ a C18 column. sigmaaldrich.comlongdom.org The mobile phase often consists of a mixture of an aqueous solution with an organic solvent, such as acetonitrile (B52724), and an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure the analytes are in a single ionic form. sigmaaldrich.comhelixchrom.comsielc.com For instance, a mobile phase of 10mM TFA in water and 10mM TFA in acetonitrile (70:30, v/v) has been used. sigmaaldrich.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 230 nm or 235 nm. thermofisher.comlongdom.orghelixchrom.com

UPLC systems, which use smaller particle size columns (typically < 2 µm), can offer faster analysis times and improved resolution compared to traditional HPLC. sielc.com The principles of separation remain the same, relying on the differential partitioning of the analyte between the stationary and mobile phases.

The quantification of hydroxybenzoic acids by HPLC is typically achieved by creating a calibration curve using standard solutions of known concentrations. longdom.orglongdom.org The method's validity is established through parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), as per ICH guidelines. longdom.orglongdom.orgnih.gov For example, a validated HPLC method for p-hydroxybenzoic acid showed good linearity (r² ≥ 0.999) and low relative standard deviation values for precision studies. nih.gov

Table 1: Example HPLC Parameters for Benzoic Acid Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com |

| Mobile Phase | A: 10mM TFA in water; B: 10mM TFA in acetonitrile (70:30) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.comlongdom.org |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detector | UV at 220 nm sigmaaldrich.com |

| Injection Volume | 10 µL sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of benzoic acid and its derivatives. nih.govnih.gov This method is particularly useful for identifying and quantifying volatile or semi-volatile compounds. For non-volatile compounds like benzoic acids, a derivatization step is often necessary to increase their volatility. nih.govnih.gov This typically involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters or silyl (B83357) ethers. nih.govresearchgate.net A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.gov

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. nist.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. jmaterenvironsci.comresearchgate.net The mass spectrum of a compound is a unique fingerprint that allows for its definitive identification by comparison with spectral libraries like NIST. nist.govjmaterenvironsci.com

GC-MS methods have been developed for the determination of various phenolic and benzoic acids in different matrices. nih.gov Quantitation is often achieved by using an internal standard and monitoring specific ions characteristic of the analyte. nih.gov

Table 2: Example GC-MS Parameters for Benzoic Acid Analysis

| Parameter | Condition |

|---|---|

| Derivatization | BSTFA + TMCS nih.gov |

| Column | Capillary column (e.g., HP-5MS) nist.gov |

| Carrier Gas | Helium or Nitrogen nist.gov |

| Ionization Mode | Electron Ionization (EI) scholarsresearchlibrary.com |

| Detector | Mass Spectrometer |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the proton signals reveal the number of different types of protons and their connectivity. For a monosubstituted benzene (B151609) ring like in benzoic acid, the aromatic protons typically appear as a complex multiplet. docbrown.info The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift. docbrown.info

The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. docbrown.info The carbon atom of the carboxylic acid group is highly deshielded and appears at a characteristic downfield chemical shift (around 172-174 ppm for benzoic acid). docbrown.info The aromatic carbons appear in the range of approximately 129-135 ppm. docbrown.info Due to the substitution pattern of this compound, one would expect a more complex spectrum than that of simple benzoic acid, with distinct signals for each of the non-equivalent carbons in both phenyl rings.

Table 3: Predicted ¹³C NMR Chemical Shifts for Benzoic Acid

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carboxylic acid C=O | ~172–174 docbrown.info |

| Aromatic C–COOH (C-1) | ~133–135 docbrown.info |

| Aromatic ortho (C-2, C-6) | ~129–131 docbrown.info |

Note: These are general ranges for benzoic acid and would differ for the specific isomer this compound.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum of a carboxylic acid like this compound is characterized by several key absorption bands.

A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. researchgate.netdocbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp band around 1700-1680 cm⁻¹. researchgate.netdocbrown.info The presence of the phenolic hydroxyl group would give rise to another O-H stretching band. The C-O stretching vibrations of the carboxylic acid and the phenol (B47542) will also be present. docbrown.info The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info

Table 4: Characteristic IR Absorption Bands for Benzoic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | ~3300 - 2500 docbrown.info | Broad, stretching vibration |

| C-H (Aromatic) | ~3080 - 3030 docbrown.info | Stretching vibrations |

| C=O (Carbonyl) | ~1700 - 1680 docbrown.info | Strong, sharp stretching vibration |

| C-O (Carboxylic Acid) | ~1320 - 1210 docbrown.info | Stretching vibration |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the benzene rings. The position and intensity of these bands can be influenced by the substituents on the rings (the carboxylic acid and hydroxyl groups). This technique is often used in conjunction with HPLC for the detection and quantification of analytes as they elute from the column. thermofisher.com

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that provides significant structural information.

For this compound (C₁₃H₁₀O₃, molecular weight: 214.22 g/mol ), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 214. The fragmentation of this compound is expected to follow patterns characteristic of both benzoic acids and phenols.

Key fragmentation pathways for aromatic carboxylic acids involve the loss of small, stable neutral molecules. youtube.com A primary fragmentation would be the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group, resulting in a stable acylium ion ([M-17]⁺) at m/z 197. youtube.com Another common fragmentation is the loss of a carboxyl group (•COOH, 45 Da), leading to a biphenyl (B1667301) radical cation at m/z 169. The loss of water (H₂O, 18 Da) can also occur, particularly in the presence of an ortho hydroxyl group, though it is also possible for the meta isomer.

The presence of the hydroxyphenyl ring introduces additional fragmentation routes. Cleavage of the C-C bond between the two aromatic rings can lead to fragments corresponding to the individual ring structures. For instance, the loss of the hydroxyphenyl group or the carboxyphenyl group could occur. Phenolic compounds often exhibit the loss of carbon monoxide (CO, 28 Da). Therefore, subsequent fragmentation of the initial ions could involve the loss of CO.

A hypothetical fragmentation pattern for this compound is presented below, based on the general principles observed for similar compounds.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 214 | [C₁₃H₁₀O₃]⁺ | (Molecular Ion) |

| 197 | [C₁₃H₉O₂]⁺ | •OH |

| 169 | [C₁₂H₉O]⁺ | •COOH |

| 168 | [C₁₃H₈O₂]⁺• | H₂O |

| 141 | [C₁₁H₉O]⁺ | CO from m/z 169 |

This table is a hypothetical representation based on known fragmentation patterns of related aromatic carboxylic acids and phenols. Actual experimental data would be required for definitive confirmation.

Advanced Structural Elucidation Methods (e.g., X-ray Diffraction)

While mass spectrometry provides information about the connectivity of atoms, X-ray diffraction of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The expected crystal packing would be influenced by a network of hydrogen bonds involving both the carboxylic acid and the hydroxyl functional groups, as well as π-π stacking interactions between the aromatic rings.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods such as cyclic voltammetry (CV) are employed to investigate the redox properties of molecules, providing information about oxidation and reduction potentials. The electrochemical behavior of this compound is expected to be influenced by both the carboxylic acid and the phenolic hydroxyl group.

Studies on related compounds, such as 2,3-dihydroxybenzoic acid (2,3-DHBA), offer valuable insights. The cyclic voltammetry of 2,3-DHBA shows an oxidation process corresponding to the hydroxyl groups. nih.gov The electrochemical oxidation of 2,3-DHBA is described as a one-electron oxidation to a semiquinone radical, which can then be further oxidized. nih.gov

A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would show peaks corresponding to the oxidation of the phenolic group. The characteristics of these peaks (peak potential, peak current) can provide information on the reversibility of the redox process and the diffusion coefficient of the molecule.

Data from a cyclic voltammetry study of a related compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), in the presence of Cu(II) is summarized below to illustrate the type of information that can be obtained.

| System | Observed Process | Significance |

| 2,3-DHBA | One-electron oxidation | Formation of a semiquinone radical |

| 2,3-DHBA + Cu(II) | Enhanced oxidation of 2,3-DHBA | Electron transfer between Cu(II) and 2,3-DHBA |

| 2,3-DHBA + Cu(II) + H₂O₂ | Redox cycling of Copper | Production of hydroxyl radicals |

This table is based on findings for 2,3-dihydroxybenzoic acid and serves as an example of the data that can be generated through electrochemical analysis. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 2 3 Hydroxyphenyl Benzoic Acid Research

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the optimized geometry and various electronic properties of a molecule. A DFT study on 2-(3-hydroxyphenyl)benzoic acid would involve calculating the molecule's electron density to determine its ground-state energy and, from there, derive its structural and electronic characteristics. This would include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions.

HOMO: Represents the ability of a molecule to donate an electron. Regions of a molecule with high HOMO density are sites prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, a HOMO-LUMO analysis would identify the most probable sites for electron donation and acceptance and provide a quantitative measure of its chemical stability.

Table 1: Hypothetical Data Table for HOMO-LUMO Analysis of this compound

Note: The following table is illustrative, as specific research data for this compound was not found. The values are hypothetical and intended to show how such data would be presented.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an essential tool for understanding intermolecular interactions, predicting reaction sites for electrophilic and nucleophilic attacks, and studying hydrogen bonding. The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like oxygen). These are sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green: Regions of neutral or zero potential.

An MEP analysis of this compound would map these electron-rich and electron-poor areas, highlighting the negative potential around the oxygen atoms of the carboxyl and hydroxyl groups and the positive potential on the acidic hydrogen atoms.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found. It provides a clear picture of core electrons, covalent bonds, and lone pairs, which is more detailed than what can be inferred from electron density alone. An ELF analysis for this compound would precisely locate the lone pair electrons on its oxygen atoms and describe the nature of the covalent bonds within the phenyl rings and the carboxylic acid group. This helps in understanding the molecule's stereoelectronic properties and non-covalent interactions.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.

A molecular docking study involving this compound would require a known protein target. The compound would be placed into the protein's binding site, and a scoring function would be used to estimate the binding affinity (e.g., in kcal/mol). The results would predict the most stable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) responsible for the binding. Such a study could, for example, evaluate its potential as an inhibitor for a specific enzyme.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is critical for applications in telecommunications, optical computing, and laser technology. Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).

A molecule's potential for NLO activity is often linked to the presence of an electron donor group and an electron acceptor group connected by a π-conjugated system. For this compound, theoretical calculations could determine its hyperpolarizability values. A high β value would suggest that the compound might be a good candidate for NLO applications.

Table 2: Hypothetical Data Table for NLO Property Prediction of this compound

Note: The following table is illustrative, as specific research data for this compound was not found. The values are hypothetical and intended to show how such data would be presented.

| Parameter | Calculated Value (a.u.) | Description |

| Polarizability (α) | 150 | Measures the molecule's response to an electric field |

| First Hyperpolarizability (β) | 800 | Indicates the magnitude of the NLO response |

Simulations of Ligand-Receptor Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations can model the dynamic behavior of this complex over time. An MD simulation treats atoms and bonds as a system of interacting particles and uses classical mechanics to simulate their movements.

If this compound were docked into a receptor, an MD simulation could be run to:

Assess the stability of the binding pose over a period of nanoseconds.

Analyze the flexibility of the ligand and the protein's binding site.

Calculate the binding free energy more accurately by accounting for solvent effects and conformational changes.

Observe how water molecules mediate the interactions between the ligand and the receptor.

These simulations provide a more realistic and detailed understanding of the binding event than docking alone.

Pharmacokinetic and Metabolic Research of 2 3 Hydroxyphenyl Benzoic Acid Analogs

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Research Models

The bioavailability of phenolic acids, including analogs of 2-(3-hydroxyphenyl)benzoic acid, is influenced by their chemical structure and the food matrix in which they are present. nih.govmdpi.com After ingestion, these compounds undergo significant metabolism by both host and gut microbiota, which affects their absorption and subsequent distribution. nih.govmdpi.com

Phenolic compounds that are not absorbed in the upper gastrointestinal tract are metabolized by the colonic microbiota, and these resulting metabolites can then be absorbed by the host. mdpi.com Generally, smaller flavonoid metabolites exhibit higher plasma concentrations than their parent compounds. nih.gov For instance, in animal studies, the administration of a calafate berry extract resulted in a maximum plasma concentration of the metabolite 3-hydroxyphenylacetic acid (3-HPAA) of approximately 300 nM after 4 hours. nih.gov It is important to note that there can be considerable inter-individual variation in the absorption and pharmacokinetic fate of polyphenols, which may be attributed to differences in gut microbiota composition, sex, and genetic polymorphisms in metabolic enzymes and transporters. mdpi.com

Hepatic and Microbial Metabolic Pathways Involving Related Hydroxybenzoic Acids

The metabolism of hydroxybenzoic acid analogs is a complex process involving both hepatic and microbial pathways. The gut microbiota plays a crucial role in the initial breakdown of more complex dietary polyphenols into simpler hydroxybenzoic acids. nih.govrupahealth.com For example, chlorogenic acid's bioavailability is largely dependent on its metabolism by the gut microflora in rats. phenol-explorer.eu

Once absorbed, these compounds undergo further metabolism in the liver. A key metabolic pathway for hydroxybenzoic acids is conjugation, where glucuronide, methyl, and sulfate (B86663) molecules are added to the phenolic structure by intestinal and hepatic enzymes. mdpi.com For instance, 2,3-dihydroxybenzoic acid can be metabolized to 2-hydroxy-3-(sulfooxy)benzoic acid through a sulfation reaction catalyzed by sulfotransferase enzymes in humans. hmdb.ca

Microbial metabolism can also lead to the degradation of hydroxybenzoic acids through various pathways. For example, some bacteria can utilize benzoic acid and its derivatives as a carbon source for growth. researchgate.net The degradation of aromatic compounds can occur via ortho- and meta-cleavage pathways. researchgate.net In some microbial electrolysis cells, 4-hydroxybenzoic acid (HBA) can be converted to phenol (B47542). acs.org Furthermore, certain Pseudomonas species can form 3-hydroxybenzoic acid from 3-chlorobenzoic acid. hmdb.ca

The following table summarizes some of the known metabolic pathways for related hydroxybenzoic acids:

| Parent Compound | Metabolite(s) | Metabolic Pathway | Organism/System |

| Chlorogenic Acid | 3-Hydroxybenzoic acid | Gut microflora metabolism | Rats |

| 2,3-Dihydroxybenzoic Acid | 2-hydroxy-3-(sulfooxy)benzoic acid | Sulfation | Humans |

| Flavonoids | 3-Hydroxyphenylacetic acid (3-HPAA) | Gut microbiota metabolism | General |

| 4-Hydroxybenzoic Acid (HBA) | Phenol | Biotransformation | Microbial Electrolysis Cell |

| 3-Chlorobenzoic Acid | 3-Hydroxybenzoic acid | Microbial metabolism | Pseudomonas species |

Plasma Protein Binding Studies and Interactions (e.g., with Human Serum Albumin)

The interaction of hydroxybenzoic acid analogs with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their distribution and bioavailability. nih.gov HSA, the most abundant protein in human blood plasma, has multiple binding sites for a wide variety of endogenous and exogenous compounds. mdpi.comnih.gov

Studies have shown that hydroxybenzoic acids such as 4-hydroxybenzoic acid (4-HBA) and vanillic acid (4-hydroxy-3-methoxybenzoic acid) can bind to HSA. nih.gov The binding of these compounds is often a spontaneous process driven by hydrogen bonds and van der Waals forces. nih.gov The binding affinity can be influenced by the number and position of hydroxyl groups on the benzoic acid structure. mdpi.com For example, the binding affinity of flavonols to HSA increases with the number of hydroxyl groups. mdpi.com

The binding of drugs and other small molecules to HSA is a complex process that can involve competitive and allosteric interactions, especially when multiple compounds are present. mdpi.com The binding of one drug can alter the affinity of HSA for another, which has significant implications for drug-drug interactions. mdpi.com For instance, the binding of 2-(4'-hydroxyphenylazo)benzoic acid (HABA) to bovine serum albumin has been shown to follow a sequential binding mechanism. nih.gov

The table below presents findings from plasma protein binding studies of related hydroxybenzoic acids:

| Compound | Protein | Key Findings |

| 4-Hydroxybenzoic acid (4-HBA) | Human Serum Albumin (HSA) | Interacts with HSA, with the binding process likely being a static quenching mechanism. nih.gov |

| Vanillic acid | Human Serum Albumin (HSA) | Binds to HSA, with a dynamic quenching mechanism potentially involved. nih.gov |

| 2-(4'-hydroxyphenylazo)benzoic acid (HABA) | Bovine Serum Albumin | Follows a sequential binding mechanism. nih.gov |

Enzyme Interactions Relevant to Metabolism (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the oxidative metabolism of a vast array of xenobiotics, including many drugs and dietary compounds. nih.gov These enzymes play a crucial role in the detoxification and elimination of foreign substances from the body. nih.gov

The interaction of hydroxybenzoic acid analogs with CYP enzymes can influence their metabolic fate. For example, CYP199A2, a cytochrome P450 enzyme from Rhodopseudomonas palustris, is capable of oxidizing para-substituted benzoic acids. nih.gov This enzyme can convert 4-methoxybenzoic acid to 4-hydroxybenzoic acid. nih.gov The substrate specificity of such enzymes is often determined by the specific amino acid residues within the active site. nih.gov

Inhibition of CYP enzymes is a common mechanism for drug-drug interactions. nih.gov When two drugs compete for the same CYP binding site, the metabolism of one or both drugs can be impaired, leading to altered plasma concentrations and potential changes in therapeutic efficacy or toxicity. nih.gov While specific data on the interaction of this compound with the major human drug-metabolizing CYP enzymes is limited, the general principles of CYP-mediated metabolism and inhibition are relevant to understanding the potential interactions of its analogs. nih.gov

Preclinical Investigations and Therapeutic Relevance of 2 3 Hydroxyphenyl Benzoic Acid As a Research Compound

Evaluation in Disease Models for Inflammatory Conditions (e.g., chronic pruritus, eczema, psoriasis)

The compound has demonstrated significant anti-inflammatory and anti-irritant properties, making it a compound of interest for chronic inflammatory skin conditions characterized by itching and redness. procoal.co.ukulprospector.com Research shows it may be suitable for skin prone to dermatitis, eczema, and psoriasis. bctchemical.compaulaschoice.co.ukpaulaschoice.italtitudeyunnan.com

Studies indicate that its mechanism of action is similar to that of avenanthramides, the active anti-inflammatory compounds in oats. bctchemical.com It has been shown to provide potent anti-itch and anti-histaminic effects. bctchemical.comulprospector.com In preclinical evaluations, the compound has been observed to significantly reduce itchiness and redness. Some studies have reported a potential reduction in itchiness by up to 65% and a decrease in redness by 50%. procoal.co.ukprocoal.co.uk This is attributed to its ability to inhibit the release of histamine, which is responsible for signs of irritation like redness and swelling. ulprospector.com

The compound's soothing effect is linked to its ability to modulate inflammatory pathways. It can inhibit the production and secretion of pro-inflammatory cytokines such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory skin responses. chenlangbio.com This action helps to calm aggravated and irritated skin, providing relief from the symptoms associated with conditions like eczema and chronic pruritus. paulaschoice.co.ukchenlangbio.com

Table 1: Summary of Preclinical Findings in Inflammatory Models

| Condition | Observed Effect | Reported Efficacy | Mechanism of Action |

|---|---|---|---|

| Chronic Pruritus (Itching) | Significant reduction in itch sensation | Up to 65% reduction | Anti-histaminic properties, inhibition of inflammatory mediators |

| Eczema / Dermatitis | Calms aggravated skin, reduces redness | Up to 50% reduction in redness | Anti-inflammatory, mimics soothing action of oats |

| Psoriasis | Suitable for psoriasis-prone skin | Not specified | General soothing and anti-inflammatory properties |

Potential as a Pathoblocker in Antimicrobial Strategies

While research on 2-(3-hydroxyphenyl)benzoic acid as a direct antimicrobial agent is not extensively detailed in public literature, its role in modulating host responses suggests a potential adjunctive function in antimicrobial strategies. The broader class of hydroxybenzoic acids is known for antimicrobial properties. bctchemical.com By reducing inflammation and supporting the skin's barrier function, the compound can help mitigate the physiological environment that pathogens often exploit. glooshi.com

Its primary anti-inflammatory action can be considered a form of pathoblocking, where the focus is on disarming the pathogen's ability to cause disease by targeting host-pathogen interactions rather than killing the microbe directly. By soothing the skin and reducing irritation, it helps maintain the integrity of the skin barrier, a critical component of the body's innate defense against microbial invasion. glooshi.com

Explorations in Oncological Research Models

The therapeutic potential of this compound extends into oncological research. Its antioxidant properties are a key area of investigation, as the compound can neutralize free radicals, which are unstable molecules that cause oxidative stress and can contribute to cellular damage and the development of cancer. bctchemical.com

In addition to its antioxidant capacity, the compound has been studied for its effects on specific cancer-related cellular processes. Preliminary research has shown that it may inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. By suppressing these factors, the compound could potentially help to limit the spread of cancer cells. bctchemical.com

Table 2: Investigated Mechanisms in Oncological Models

| Mechanism | Description | Potential Outcome |

|---|---|---|

| Antioxidant Activity | Neutralizes free radicals, reducing oxidative stress on cells. | Prevention of cellular damage that can lead to cancer. |

| Inhibition of Matrix Metalloproteinases (MMPs) | Suppresses the expression of enzymes involved in the breakdown of the extracellular matrix. | Reduced cancer cell invasion and metastasis. |

Applications in Dermal and Cosmeceutical Research

In the field of dermal and cosmeceutical research, this compound is a well-regarded ingredient known for its multifunctional benefits. bctchemical.combctchemical.com It is primarily used as a skin conditioning and soothing agent, valued for its ability to calm irritation and support the skin barrier. altitudeyunnan.comglooshi.com

Its applications are diverse, appearing in a wide range of products from daily moisturizers and serums to specialized treatments for sensitive skin and after-sun care. bctchemical.comglooshi.com The compound's ability to absorb UV radiation also makes it a functional ingredient in sunscreen formulations, offering protection against photodamage. bctchemical.combctchemical.com

Key benefits in cosmeceutical applications include:

Anti-aging: By acting as an antioxidant, it helps protect the skin from environmental aggressors that lead to premature signs of aging like fine lines and wrinkles. bctchemical.com

Hydration: It possesses moisturizing properties that help to prevent water loss and maintain skin hydration, leading to a softer and more supple texture. bctchemical.combctchemical.com

Skin Brightening: Some research suggests it has skin-brightening effects, helping to reduce the appearance of dark spots and promote a more even skin tone. bctchemical.com

Texture Enhancement: Beyond its active properties, it can also be used to improve the texture of cosmetic formulations. bctchemical.compaulaschoice.co.uk

The compound is noted for being well-tolerated by most skin types, including sensitive skin, and is non-comedogenic, meaning it does not clog pores. glooshi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound (Hydroxyphenyl Propamidobenzoic Acid) |

| Avenanthramides |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Butylene Glycol |

| Pentylene Glycol |

| Dexpanthenol |

| Pantolactone |

| Sodium Benzoate (B1203000) |

| Benzyl Alcohol |

| Etofenamate |

Future Directions and Interdisciplinary Research Frontiers for 2 3 Hydroxyphenyl Benzoic Acid

Identification of Novel Biological Targets and Therapeutic Applications

The structural framework of 2-(3-hydroxyphenyl)benzoic acid, a substituted benzoic acid derivative, suggests a high potential for diverse biological activities, drawing parallels from structurally similar compounds. Research into hydroxybenzoic and hydroxycinnamic acid derivatives has consistently demonstrated a range of therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects. mdpi.com These findings provide a rational basis for investigating novel applications for this compound.

Future research will likely focus on screening the compound against a wide array of biological targets to uncover new therapeutic uses. Derivatives of similar benzoic acid structures have shown promise in several areas. For instance, certain derivatives act as anti-irritants and antihistamines, making them valuable in dermatological applications for conditions like eczema and pruritus. chemicalbook.comchemicalbook.comechemi.com The anti-inflammatory potential is a significant area of interest, with studies on related molecules showing inhibition of key inflammatory mediators such as prostaglandin (B15479496) E-2, cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB). nih.gov Furthermore, the potential for these compounds to modulate P2Y receptors, which are involved in a multitude of biological processes including inflammation and immune regulation, presents another exciting therapeutic avenue. researchgate.net

The exploration of its anticancer properties is also warranted, given that other phenolic acids have demonstrated cytotoxic effects against cancer cells. mdpi.com Identifying the specific molecular targets and signaling pathways, such as PI3K/Akt or MAPK3, that are modulated by this compound will be crucial for its development as a targeted therapeutic agent. mdpi.com

Table 1: Potential Biological Targets and Therapeutic Areas for this compound

| Potential Therapeutic Area | Potential Biological Target(s) | Rationale based on Similar Compounds | Reference |

|---|---|---|---|

| Inflammation | COX-2, NF-κB, Prostaglandin E-2, NOX2 | Derivatives show potent anti-inflammatory effects by reducing key inflammatory markers. | nih.gov |

| Dermatology (e.g., Eczema, Pruritus) | Mast Cells, Histamine Receptors | Related compounds exhibit anti-irritant and antihistaminic properties, reducing itching and redness. | chemicalbook.comchemicalbook.comechemi.com |

| Oncology | PI3K/Akt, MAPK3 Signaling Pathways | Phenolic acids have been linked to antitumor effects and modulation of cancer-related metabolic pathways. | mdpi.com |

| Infectious Diseases | Bacterial or Fungal Cellular Targets | Derivatives of hydroxyphenyl propanoic acid have shown efficacy against multidrug-resistant pathogens. | nih.gov |

| Cardiovascular/Metabolic Disease | β3 Adrenergic Receptors | Biphenyl (B1667301) benzoic acid derivatives have been developed as agonists for these receptors, with applications in overactive bladder. | nih.gov |

| Immune Regulation | P2Y Receptors | Benzoic acid derivatives have been identified as antagonists for P2Y receptors, which play a key role in inflammatory processes. | researchgate.net |

Development of Advanced Synthetic Strategies for Enhanced Efficacy or Selectivity

To unlock the full therapeutic potential of this compound, the development of advanced synthetic strategies is paramount. These strategies aim to create derivatives, or analogs, with improved potency, greater selectivity for biological targets, and better pharmacokinetic profiles. Future research will build upon established synthetic methodologies for benzoic acid derivatives while incorporating novel approaches.

Key strategies include:

Combinatorial Chemistry: Generating large libraries of derivatives by systematically modifying the core structure of this compound. This approach allows for high-throughput screening to quickly identify compounds with enhanced activity. rasayanjournal.co.in

Structure-Based Drug Design: Utilizing computational modeling to design analogs that fit more precisely into the binding site of a specific biological target. This can lead to highly potent and selective inhibitors or activators.

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups (bioisosteres) that retain the desired biological activity but improve properties like metabolic stability or solubility. For example, replacing an amide bond with a triazole or oxadiazole. nih.gov

Enzymatic Synthesis: Employing enzymes as catalysts for specific reactions, such as the enzymatic Kolbe–Schmitt reaction to carboxylate phenolic substrates. nih.gov This "green chemistry" approach can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. rasayanjournal.co.innih.gov

Novel Coupling Reactions: Using modern coupling reagents like T3P (Propylphosphonic anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to efficiently form amide or ester bonds, enabling the synthesis of complex derivatives. nih.gov

These advanced synthetic methods will be crucial for optimizing the lead compound, transforming this compound into a viable drug candidate. semanticscholar.org

Table 2: Advanced Synthetic Strategies for Derivatives of this compound

| Synthetic Strategy | Description | Goal | Reference |

|---|---|---|---|

| Coupling Reactions | Formation of amide or ester linkages using reagents like T3P or HATU to connect the benzoic acid to other chemical moieties. | Create diverse libraries of derivatives for screening. | nih.gov |

| Heterocyclic Synthesis | Incorporation of heterocyclic rings (e.g., triazoles, oxadiazoles, benzimidazoles) into the molecular structure. | Improve pharmacokinetic properties and serve as bioisosteres for existing functional groups. | nih.govnih.gov |

| Enzymatic Carboxylation | Using decarboxylase enzymes in reverse (Kolbe–Schmitt reaction) to selectively add carboxyl groups with CO2. | Achieve regioselective synthesis under environmentally friendly conditions. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki or Buchwald-Hartwig to form new carbon-carbon or carbon-nitrogen bonds, creating more complex structures like biphenyl derivatives. | Enhance potency and explore structure-activity relationships. | nih.gov |

| Modular Synthesis | A step-wise approach where different building blocks can be combined in various ways to produce a range of final compounds. | Facilitate efficient exploration of structure-activity relationships (SAR). | nih.gov |

Integration of Multi-Omics Data in Pharmacological Studies

To fully understand the biological impact of this compound, future pharmacological studies must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive view of how the compound affects cellular systems. northeastern.edu This approach is critical for elucidating mechanisms of action, identifying biomarkers, and discovering novel therapeutic targets. northeastern.edunih.gov

By combining these data layers, researchers can:

Identify Causal Pathways: Overlapping signals across different omics datasets can increase confidence in the identification of key pathways, such as the JNK and PI3K pathways, that are modulated by the compound. northeastern.edunih.gov

Discover Biomarkers: Multi-omics can uncover molecular signatures that predict response or non-response to the compound, paving the way for personalized medicine.

Enhance Target Validation: A holistic view of cellular changes provides stronger evidence for a specific protein or pathway being the primary target of the drug. northeastern.edu

Although no multi-omics studies have been published specifically for this compound, the methodology has been successfully applied to other small molecules to understand their effects on complex biological systems like cardiomyocyte proliferation. nih.gov Applying this integrative strategy will be a crucial next step in the preclinical development of this compound. nih.gov

Exploration of Individual Variability in Metabolic and Efficacy Responses

Key research areas include:

Pharmacogenomics: Identifying genetic polymorphisms in metabolic enzymes that are responsible for breaking down this compound. For example, enzymes like sulfotransferases are known to metabolize phenolic compounds, and variations in these enzymes could lead to different levels of active compound in the body. hmdb.ca

Metabolomics: Studying how the compound and its metabolites interact with the host's metabolome. This can reveal how individual metabolic phenotypes affect drug processing.

Microbiome Interactions: Investigating the role of gut microbiota in metabolizing the parent compound into potentially more or less active forms. Urolithins, for instance, are gut microbiota metabolites of ellagitannins with their own biological activities. researchgate.net

Understanding these factors is essential for developing strategies to predict patient response and to tailor treatments for maximum benefit, a cornerstone of precision medicine. nih.gov

Nano-delivery Systems and Formulation Research for Enhanced Bioactivity

The therapeutic effectiveness of a compound is often limited by its physicochemical properties, such as poor water solubility or low bioavailability. chemicalbook.commdpi.com Nano-delivery systems and advanced formulation research offer promising solutions to overcome these hurdles for this compound. By encapsulating the compound in nanocarriers, it is possible to improve its stability, enhance its delivery to target tissues, and control its release over time. nih.govnih.gov

Several types of nano-delivery systems could be explored:

Liposomes: Spherical vesicles made of phospholipids (B1166683) that can encapsulate both hydrophilic and hydrophobic drugs, improving their delivery. nih.gov

Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers like PLGA or chitosan, these nanoparticles can protect the drug from degradation and facilitate targeted delivery. nih.govmdpi.com Chitosan, in particular, has properties that can enhance long-term efficacy through sustained release. nih.gov

Nanogels and Solid Lipid Nanoparticles: These systems are also effective for encapsulating drugs and improving their pharmacokinetic profiles. mdpi.comresearchgate.net

A nano-delivery system called NanoCalmin has already been developed for a related oat-derived compound, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, to solve its poor water solubility and improve stability and absorption efficiency. chemicalbook.com Similarly, loading a drug onto a porous cellulose (B213188) matrix can keep it in an amorphous state, which has been shown to significantly improve solubility and bioactivity. nih.gov Applying these formulation strategies to this compound could dramatically enhance its therapeutic potential. nih.gov

Table 3: Potential Nano-delivery Systems for this compound

| Nanocarrier Type | Description | Potential Benefits | Reference |

|---|---|---|---|